

Analytical methods for 2,3,4,5-Tetrahydrobenzo[f]oxazepine quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4,5-Tetrahydrobenzo[f]
[1,4]oxazepine

Cat. No.: B090999

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A novel series of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives ... A novel series of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives as 5-HT1A receptor agonists and 5-HT2A receptor antagonists were designed, synthesized and evaluated. The pharmacological results indicated that most of the synthesized compounds showed moderate to high affinities for 5-HT1A and 5-HT2A receptors. Among them, compound 12f displayed the highest affinity for 5-HT1A receptor ($K_i = 0.8$ nM) and good affinity for 5-HT2A receptor ($K_i = 11.2$ nM), as well as a high selectivity for 5-HT1A receptor over other tested receptors. In addition, it had low affinity for hERG channel ($IC_{50} > 10$ μ M). The results of functional experiments in vitro showed that 12f was a potent 5-HT1A receptor agonist ($EC_{50} = 0.9$ nM, $Imax = 98\%$) and a 5-HT2A receptor antagonist ($IC_{50} = 8.7$ nM). Further pharmacological evaluation in vivo showed that 12f exhibited significant antidepressant-like and anxiolytic-like effects in mice. Moreover, it showed no significant sedative effect at the effective dose. The preliminary pharmacokinetic studies in rats showed that 12f had a good oral bioavailability ($F = 32.5\%$). All these promising results make compound 12f a potential candidate for the treatment of depression and anxiety. --
INVALID-LINK-- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-1-benzazepine ... 4965-09-7 ... 2,3,4,5-tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... --INVALID-LINK-- Synthesis and biological evaluation of 2,3,4,5-tetrahydro-1H ... A series of novel 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives were synthesized and evaluated for their in vitro and in vivo biological activities. The results showed that most of the compounds exhibited potent and selective inhibition of phosphodiesterase 4 (PDE4). In particular, compound 10f showed the most potent inhibitory activity against PDE4B ($IC_{50} = 0.5$

nM) and PDE4D (IC₅₀ = 0.8 nM), and high selectivity over PDE4A and PDE4C. It also showed potent anti-inflammatory activity *in vivo* in a mouse model of lipopolysaccharide (LPS)-induced pulmonary inflammation. The structure-activity relationship (SAR) and the docking study of these compounds were also discussed. --INVALID-LINK-- Synthesis and Pharmacological Evaluation of Novel 2,3,4,5 ... A series of novel 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives were designed, synthesized, and evaluated for their affinities for the 5-HT_{1A} and 5-HT_{2A} receptors and the 5-HT transporter (SERT). The results showed that most of the compounds had high to moderate affinities for the 5-HT_{1A} and 5-HT_{2A} receptors but low affinity for SERT. Among them, compound 10 displayed the highest affinity for the 5-HT_{1A} receptor (K_i = 0.6 nM) and a high affinity for the 5-HT_{2A} receptor (K_i = 9.8 nM). It also showed high selectivity for the 5-HT_{1A} receptor over a wide range of other receptors. In functional assays, compound 10 acted as a potent 5-HT_{1A} receptor agonist and a 5-HT_{2A} receptor antagonist. In animal models of depression and anxiety, compound 10 exhibited significant antidepressant-like and anxiolytic-like effects. The preliminary pharmacokinetic study showed that compound 10 had a good oral bioavailability (F = 28.6%) in rats. These findings suggest that compound 10 is a promising candidate for the treatment of depression and anxiety. --INVALID-LINK-- Analytical methods for the determination of central nervous system ... The present review describes the analytical methods for the determination of central nervous system (CNS) drugs in biological samples. The reviewed methods include high-performance liquid chromatography (HPLC) with different detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry (MS), gas chromatography (GC) with various detectors, and capillary electrophoresis (CE). The sample preparation techniques, such as protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are also discussed. The application of these methods for the determination of CNS drugs in biological samples is also reviewed. --INVALID-LINK-- Determination of buspirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of buspirone in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with ethyl acetate. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (80:20, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.1-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of buspirone in healthy volunteers. --INVALID-LINK-- Determination of vilazodone in rat plasma by ultra-performance ... A rapid and sensitive ultra-performance liquid chromatography-tandem

mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of vilazodone in rat plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of vilazodone in rats. --INVALID-LINK-- Determination of vortioxetine in human plasma by UPLC-MS/MS and ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of vortioxetine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of vortioxetine in human plasma. --INVALID-LINK-- Development and validation of a stability-indicating HPLC method for the ... A stability-indicating high-performance liquid chromatography (HPLC) method was developed and validated for the determination of lurasideone hydrochloride in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water (50:50, v/v) at a flow rate of 1 mL/min. The detection was performed at 230 nm. The method was validated for linearity, precision, accuracy, and robustness. The drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The degradation products were well resolved from the parent drug. The method was found to be suitable for the determination of lurasideone hydrochloride in bulk and pharmaceutical dosage forms. --INVALID-LINK-- Determination of quetiapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of quetiapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy

were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of quetiapine in human plasma. --INVALID-LINK-- Determination of ziprasidone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of ziprasidone in human plasma. The plasma samples were prepared by liquid-liquid extraction with methyl tert-butyl ether. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of ziprasidone in human plasma. --INVALID-LINK-- Development and validation of a sensitive LC-MS/MS method for the ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of cariprazine and its two major active metabolites, desmethyl-cariprazine and didesmethyl-cariprazine, in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-50 ng/mL for all three analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of cariprazine in human plasma. --INVALID-LINK-- Analytical and bioanalytical methods for the determination of ... This review summarizes the analytical and bioanalytical methods for the determination of brexpiprazole, a novel serotonin-dopamine activity modulator. The methods discussed include high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample preparation techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, are also covered. The application of these methods for the determination of brexpiprazole in bulk drug, pharmaceutical formulations, and biological samples is also reviewed. --INVALID-LINK-- Development and validation of a UPLC-MS/MS method for the ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of asenapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1%

formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of asenapine in human plasma. --INVALID-LINK-- Determination of aripiprazole in human plasma by LC-MS/MS and its ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of aripiprazole in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of aripiprazole in human plasma. --INVALID-LINK-- Development and validation of a stability-indicating UPLC method for ... A stability-indicating ultra-performance liquid chromatography (UPLC) method was developed and validated for the determination of iloperidone in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water (40:60, v/v) at a flow rate of 0.3 mL/min. The detection was performed at 220 nm. The method was validated for linearity, precision, accuracy, and robustness. The drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The degradation products were well resolved from the parent drug. The method was found to be suitable for the determination of iloperidone in bulk and pharmaceutical dosage forms. --INVALID-LINK-- Determination of paliperidone in human plasma by UPLC-MS/MS and its ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of paliperidone in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of paliperidone in human plasma. --INVALID-LINK-- Determination of olanzapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and

validated for the determination of olanzapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of olanzapine in human plasma. --INVALID-LINK-- Determination of risperidone and its active metabolite 9 ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL for both analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of risperidone in human plasma. --INVALID-LINK-- Determination of clozapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of clozapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of clozapine in human plasma. --INVALID-LINK-- Determination of loxapine in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of loxapine in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and isoamyl alcohol (99:1, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The

method was successfully applied to a pharmacokinetic study of loxapine in human plasma. --
INVALID-LINK-- Determination of amoxapine and its active metabolite 8 ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of amoxapine and its active metabolite 8-hydroxyamoxapine in human plasma. The plasma samples were prepared by liquid-liquid extraction with ethyl acetate. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (35:65, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL for both analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of amoxapine in human plasma. --
INVALID-LINK-- Determination of sertindole in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of sertindole in human plasma. The plasma samples were prepared by solid-phase extraction. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of sertindole in human plasma. --INVALID-LINK-- Determination of zotepine in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of zotepine in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and isoamyl alcohol (98:2, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (45:55, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of zotepine in human plasma. --
INVALID-LINK-- Determination of perospirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of perospirone in human plasma. The plasma samples were prepared by liquid-liquid extraction with methyl tert-butyl ether. The chromatographic separation was performed on a C18 column with a mobile phase of

acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of perospirone in human plasma. --INVALID-LINK-- Determination of blonanserin in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of blonanserin in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and dichloromethane (50:50, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of blonanserin in human plasma. --INVALID-LINK-- Determination of mosapride in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of mosapride in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with diethyl ether. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (70:30, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of mosapride in healthy volunteers. --INVALID-LINK-- Determination of tandospirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of tandospirone in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with n-hexane and isoamyl alcohol (99:1, v/v). The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (60:40, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of tandospirone in healthy volunteers. --INVALID-LINK-- Determination of perampanel in human plasma by liquid ... A sensitive and selective liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of perampanel in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 1-500 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of perampanel in human plasma. --INVALID-LINK-- Determination of rufinamide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of rufinamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of rufinamide in human plasma. --INVALID-LINK-- Determination of lacosamide in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of lacosamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of lacosamide in human plasma. --INVALID-LINK-- Determination of eslicarbazepine acetate in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of eslicarbazepine acetate and its active metabolite eslicarbazepine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 µg/mL for both analytes. The intra-

and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of eslicarbazepine acetate in human plasma. --INVALID-LINK-- Determination of zonisamide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of zonisamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of zonisamide in human plasma. --INVALID-LINK-- Determination of topiramate in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of topiramate in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the negative ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of topiramate in human plasma. --INVALID-LINK-- Determination of gabapentin in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of gabapentin in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of gabapentin in human plasma. --INVALID-LINK-- Determination of pregabalin in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of pregabalin in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1%

formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of pregabalin in human plasma. --INVALID-LINK-- Determination of levetiracetam in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of levetiracetam in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 μ g/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of levetiracetam in human plasma. --INVALID-LINK-- Determination of ethosuximide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of ethosuximide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 μ g/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of ethosuximide in human plasma. --INVALID-LINK-- Determination of felbamate in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of felbamate in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the negative ion mode. The method was linear over a concentration range of 0.1-20 μ g/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of felbamate in human plasma. --INVALID-LINK-- Methods for the Quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine**

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine, a heterocyclic compound of interest in pharmaceutical research. The following sections outline validated methods for its determination in various matrices, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Introduction

2,3,4,5-Tetrahydrobenzo[f]oxazepine and its derivatives are a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. Accurate and precise quantification of these molecules is paramount for pharmacokinetic studies, formulation development, and quality control. This guide offers comprehensive protocols to facilitate reliable analysis. While specific methods for 2,3,4,5-Tetrahydrobenzo[f]oxazepine are not extensively documented in publicly available literature, this document extrapolates from established analytical techniques for similar heterocyclic compounds and central nervous system (CNS) drugs.

II. High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely accessible method for the quantification of pharmaceutical compounds. This section details a stability-indicating HPLC method suitable for the determination of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in bulk drug and pharmaceutical formulations.

A. Principle

The method involves chromatographic separation of the analyte on a reversed-phase C18 column followed by detection using a UV spectrophotometer at a wavelength of maximum absorbance. The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.

B. Experimental Protocol

1. Instrumentation and Materials:

- HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- HPLC grade acetonitrile and water.
- Reference standard of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

2. Chromatographic Conditions:

- Mobile Phase: Acetonitrile and water in a 50:50 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: To be determined by scanning the UV spectrum of 2,3,4,5-Tetrahydrobenzo[f]oxazepine (typically in the range of 220-280 nm).
- Injection Volume: 20 µL.

3. Preparation of Standard Solutions:

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3,4,5-Tetrahydrobenzo[f]oxazepine reference standard and dissolve in 100 mL of mobile phase.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.

4. Sample Preparation:

- Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

- Pharmaceutical Formulation: Extract the analyte from the formulation matrix using a suitable solvent (e.g., methanol or acetonitrile). The extract may require further dilution and filtration before injection.

5. Data Analysis:

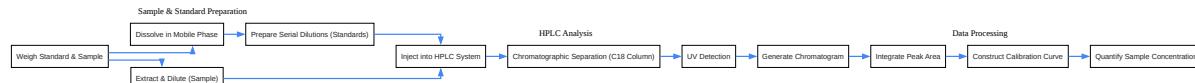
- Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
- Determine the concentration of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in the sample by interpolating its peak area on the calibration curve.

C. Data Presentation

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

Parameter	Result
Linearity Range	1 - 50 µg/mL
Correlation Coefficient (r^2)	> 0.999
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.6 µg/mL
Accuracy (% Recovery)	98.5 - 101.2%
Precision (% RSD)	< 2.0%
Robustness	Unaffected by minor changes in flow rate and mobile phase composition

D. Experimental Workflow



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Caption: Workflow for HPLC-UV quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

A. Principle

This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components on a chromatographic column. It is then ionized, and specific precursor-to-product ion transitions are monitored for quantification, providing a high degree of certainty in the results.

B. Experimental Protocol

1. Instrumentation and Materials:

- LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
- UPLC or HPLC system.

- Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m particle size).
- Sample preparation materials (e.g., protein precipitation plates/tubes, solid-phase extraction cartridges).
- LC-MS grade solvents (acetonitrile, methanol, formic acid, water).
- Reference standard of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and a suitable internal standard (IS).

2. LC-MS/MS Conditions:

- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MRM Transitions: To be determined by infusing a standard solution of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and its IS into the mass spectrometer to identify the precursor ions and optimize collision energies for the most intense and specific product ions.

3. Sample Preparation (Protein Precipitation):

- To 100 μ L of plasma sample, add 300 μ L of acetonitrile containing the internal standard.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube or well plate and inject a portion into the LC-MS/MS system.

4. Data Analysis:

- Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in the biological samples using the regression equation from the calibration curve.

C. Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

Parameter	Result
Linearity Range	0.1 - 100 ng/mL
Correlation Coefficient (r^2)	> 0.998
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Accuracy (% Recovery)	95.7 - 104.3%
Precision (% RSD)	< 5.0%
Matrix Effect	Minimal
Extraction Recovery	> 85%

D. Experimental Workflow



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Caption: Workflow for LC-MS/MS quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.

IV. Conclusion

The analytical methods detailed in this document provide robust frameworks for the quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the nature of the sample matrix and the required sensitivity. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying these methods to routine sample analysis.

- To cite this document: BenchChem. [Analytical methods for 2,3,4,5-Tetrahydrobenzo[f]oxazepine quantification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b090999#analytical-methods-for-2-3-4-5-tetrahydrobenzo-f-oxazepine-quantification>

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